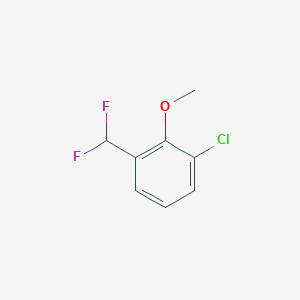
1-Chloro-3-(difluoromethyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(difluoromethyl)anisole: is an organic compound with the molecular formula C8H7ClF2O It is a derivative of anisole, where the methoxy group is substituted with a difluoromethyl group and a chlorine atom is attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boron reagent with a halogenated anisole derivative . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: Industrial production of 2-Chloro-6-(difluoromethyl)anisole may involve large-scale difluoromethylation processes. These processes can utilize various difluoromethylation reagents and catalysts to achieve high yields and purity . The choice of reagents and conditions can be optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(difluoromethyl)anisole can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aromatic ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The difluoromethyl group can be reduced to form different products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-6-(difluoromethyl)anisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethyl)anisole involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The chlorine atom can also affect the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
- 2-Chloro-6-(trifluoromethyl)anisole
- 2-Chloro-6-fluoroanisole
- 2-Chloro-6-methyl-anisole
Comparison: 2-Chloro-6-(difluoromethyl)anisole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-chloro-3-(difluoromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3 |
InChI Key |
UBLIWBYWHRPTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


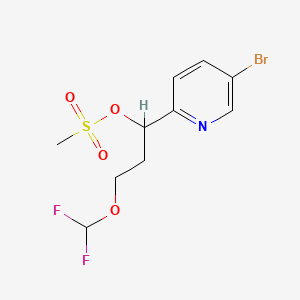



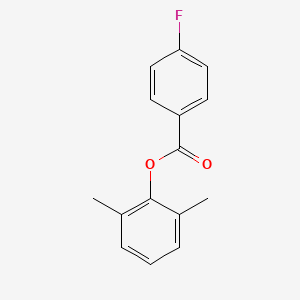
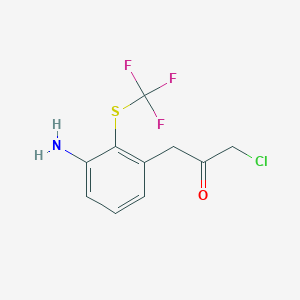
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
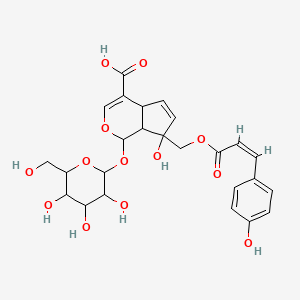
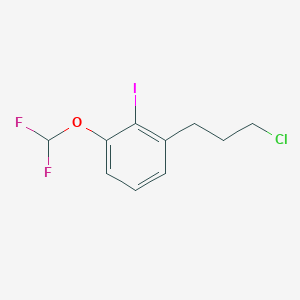
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)


